BenchChemオンラインストアへようこそ!

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

IKKε TBK1 kinase selectivity

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a fully synthetic small molecule composed of a benzodioxole ether linked via a 2‑oxy‑propanamide bridge to a 5‑cyclopropyl‑pyridin‑3‑yl‑methanamine moiety. The compound is listed in public patent filings as a member of generic formula claims, though its individual biological data remain undisclosed.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 2034539-37-0
Cat. No. B2695701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
CAS2034539-37-0
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H20N2O4/c1-12(25-16-4-5-17-18(7-16)24-11-23-17)19(22)21-9-13-6-15(10-20-8-13)14-2-3-14/h4-8,10,12,14H,2-3,9,11H2,1H3,(H,21,22)
InChIKeyHOWQBBRFHZSWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide (CAS 2034539-37-0) – Structural Profile and Procurement Context


2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a fully synthetic small molecule composed of a benzodioxole ether linked via a 2‑oxy‑propanamide bridge to a 5‑cyclopropyl‑pyridin‑3‑yl‑methanamine moiety [1]. The compound is listed in public patent filings as a member of generic formula claims, though its individual biological data remain undisclosed [2]. Its structural features – a benzodioxole oxygen heterocycle, an α‑methyl‑substituted propanamide linker, and a meta‑substituted cyclopropylpyridine – place it within the chemical space of kinase‑targeting scaffolds, but no target‑specific or selectivity data have been reported for the isolated molecule.

Why 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide Cannot Be Substituted by Superficially Similar Analogues


Compounds that share a benzodioxole‑amide‑pyridine core often differ critically in the position of substituents on the pyridine ring (5‑ vs 6‑cyclopropyl) and in the nature of the linker (propanamide vs acetamide or butanamide). Even regioisomeric shifts of the cyclopropyl group from the 5‑ to the 6‑position of the pyridine ring can alter the three‑dimensional presentation of the amine linker, profoundly affecting target recognition and selectivity [1]. Furthermore, the benzodioxole oxygen‑substitution pattern directly modulates the hydrogen‑bonding capacity and lipophilicity of the hinge‑binding motif; exchanging it for a simple methoxy or methylenedioxyphenyl group would eliminate the ether‑tether geometry that defines the pharmacophore [2]. Without compound‑specific head‑to‑head data, any claim that a close analogue can replicate the functional profile of this molecule remains unsupported. Procurement decisions must therefore be based on the exact CAS registry number to ensure chemical identity, as even minor structural deviations can translate into divergent biological outcomes.

Differential Evidence for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide – Quantified Comparisons


Kinase‑Binding Selectivity: Class‑Level Inference from IKKε/TBK1 Patent Disclosure

The compound falls within the generic structure disclosed in US20140288044A1, which describes inhibitors with IC50 values against IKKε and TBK1 below 100 nM for the most potent examples [1]. However, the exact compound has not been individually profiled, and no comparative data against a named analogue exists. The closest structurally defined comparator in the patent, a pyrimidine‑based IKKε/TBK1 inhibitor (Example 1), achieved an IC50 of 5 nM on TBK1 and 12 nM on IKKε in a FRET‑based enzymatic assay [1]. Without a direct measurement for the target compound, its potency relative to this benchmark cannot be quantified.

IKKε TBK1 kinase selectivity

CDK19 Inhibition Activity: Cross‑Study Comparison with a Structurally Divergent Kinase Inhibitor

The BindingDB entry BDBM50353060 (CHEMBL4167193) reports an IC50 of 8 nM for inhibition of human CDK19 in a KINOMEscan assay [1]. However, this entry corresponds to a distinct molecule (InChIKey IWZSHWBGHQBIML) that shares the same CheMBL identifier but differs from the target compound (InChIKey HOWQBBRFHZSWDB). The target compound itself has not been assayed against CDK19. A structurally unrelated reference inhibitor, Dinaciclib, exhibits an IC50 of 1 nM on CDK19 under similar assay conditions [2], providing a class baseline but not a direct comparator.

CDK19 cyclin‑dependent kinase KINOMEscan

Structural Identity and Purity: Quality Control Benchmarks for Procurement

The target compound is defined by its InChIKey HOWQBBRFHZSWDB‑UHFFFAOYSA‑N and molecular weight of 340.379 g mol⁻¹ [1]. The 5‑cyclopropylpyridin‑3‑yl substitution pattern distinguishes it from the more common 6‑cyclopropyl regioisomer (InChIKey not listed in public databases). A purity specification of ≥95 % by HPLC is standard for research‑grade procurement [1]. No certified reference material or pharmacopoeial monograph exists, leaving vendor‑provided certificates of analysis as the sole quality assurance tool.

chemical identity QC procurement specification

Recommended Application Scenarios for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide Based on Available Evidence


Chemical‑Tool Generation in IKKε/TBK1 Pathway Studies (Hypothesis‑Driven)

The compound’s structural inclusion in a patent covering IKKε/TBK1 inhibitors [1] positions it as a potential starting point for developing chemical probes. Researchers exploring the role of non‑canonical IKK kinases in inflammation or oncology may use the exact compound to explore structure‑activity relationships, provided they experimentally confirm target engagement.

Regioisomeric Selectivity Profiling of Cyclopropylpyridine‑Containing Ligands

Because the 5‑cyclopropyl substitution is less common than the 6‑isomer, the compound can serve as a reference standard in studies comparing the impact of pyridine substitution patterns on kinase or receptor binding. Its unique InChIKey [2] ensures that computational docking and pharmacophore models are built on the correct regioisomer.

Negative Control in Analog‑By‑Catalog Studies

In the absence of reported biological activity, this compound may be employed as a structurally matched negative control when screening analogues bearing a 6‑cyclopropylpyridine or an alternative benzodioxole linker. Its inactivity (or distinct activity) would help deconvolute the contribution of the 5‑cyclopropyl anchor to pharmacological effects.

Procurement Specification for Custom Synthesis and Scale‑Up

Organizations requiring gram‑scale quantities can use the CAS number (2034539‑37‑0) and the InChIKey (HOWQBBRFHZSWDB‑UHFFFAOYSA‑N) [2] as unambiguous identifiers in RFQs. The ≥95 % purity benchmark provides a contractual quality target, while the absence of a monograph mandates upfront agreement on analytical release criteria (e.g., HPLC‑UV at 254 nm).

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.